(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride

Vue d'ensemble

Description

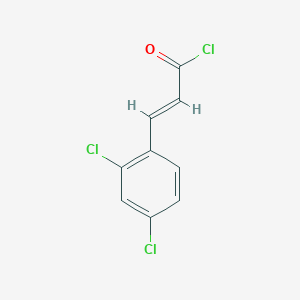

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to an acryloyl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the dichlorophenyl group can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the acryloyl chloride moiety can participate in addition reactions with nucleophiles or electrophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in reactions with this compound.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

Catalysts: Bases such as triethylamine or pyridine can be used to catalyze nucleophilic substitution reactions.

Major Products

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Carboxylic Acids: Hydrolysis of the compound yields the corresponding carboxylic acid.

Applications De Recherche Scientifique

Organic Synthesis

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride serves as a versatile building block in organic chemistry. It can undergo various chemical transformations:

- Substitution Reactions: It readily participates in nucleophilic substitution reactions where the acyl chloride group is replaced by amines or alcohols, yielding amides or esters respectively.

- Addition Reactions: The compound can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

- Polymerization: It acts as a monomer in polymerization processes, leading to the development of polymers with tailored properties.

Material Science

In material science, this compound has been investigated for its potential to develop new materials with specific functionalities:

- Antimicrobial Polymers: Research has shown that polymers incorporating this compound exhibit antimicrobial properties, making them suitable for applications in coatings and medical devices.

- Coatings and Adhesives: Its reactivity allows it to be used in formulating advanced coatings that require durability and resistance to environmental factors.

Pharmaceutical Research

The compound is also significant in pharmaceutical applications:

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized as an intermediate in the synthesis of various APIs due to its ability to form complex organic molecules with biological activity.

- Biological Activity Studies: Researchers are exploring its interactions with biological molecules to assess potential therapeutic effects .

Case Study 1: Antimicrobial Polymers

A study published in a peer-reviewed journal investigated the incorporation of this compound into polymer matrices. The resulting materials demonstrated significant antimicrobial activity against common pathogens, indicating their potential for use in healthcare settings where infection control is critical.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another research project focused on using this compound as a precursor for synthesizing novel anti-inflammatory drugs. The study highlighted successful modifications leading to compounds with enhanced efficacy compared to existing medications.

Mécanisme D'action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an acryloyl chloride moiety.

2,4-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of an acryloyl chloride moiety.

2,4-Dichlorophenyl methacrylate: Contains a methacrylate group instead of an acryloyl chloride moiety.

Uniqueness

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is unique due to its combination of a dichlorophenyl group and an acryloyl chloride moiety. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. Its ability to participate in both nucleophilic substitution and addition reactions makes it a versatile compound for various applications.

Activité Biologique

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an important compound in medicinal chemistry, particularly noted for its potential biological activities. This compound is a derivative of acrylamide and has been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.

This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an acyl chloride functional group. Its structure enables it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from this structure demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Staphylococcus aureus | 0.12 mg/mL |

| C2 | Escherichia coli | 0.12 mg/mL |

| C3 | Candida albicans | 0.12 mg/mL |

The presence of halogens such as chlorine enhances the antimicrobial efficacy of these compounds compared to their non-halogenated counterparts .

Antiviral Activity

In a study focusing on antiviral properties, acrylamide derivatives similar to this compound showed promising results against the chikungunya virus (CHIKV). The compound LQM334, a derivative with structural similarities, exhibited a reduction in CHIKV-positive cells from 74.07% to 0.88% after treatment .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, acrylamide derivatives were tested for their cytotoxicity against different cancer cell lines using MTT assays. Compounds demonstrated varying degrees of cytotoxicity:

| Compound | Cell Line Tested | IC50 Value (µg/mL) |

|---|---|---|

| LQM329 | EAC | 50 |

| LQM334 | Skov3 | 40 |

These results indicate that certain modifications in the molecular structure can enhance anticancer activity significantly .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the inhibition of key enzymes or proteins involved in microbial resistance or cancer cell proliferation. The specific mechanisms often depend on the target organism or cell line being studied.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Antimicrobial Study : A series of synthesized compounds were evaluated for their antimicrobial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several derivatives exhibited submicromolar activity against MRSA, outperforming standard antibiotics like ampicillin .

- Antiviral Evaluation : Research on acrylamide derivatives indicated that modifications at specific positions on the phenyl ring could enhance antiviral potency against CHIKV by blocking viral attachment mechanisms .

Propriétés

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFNRKXKWVDOFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514703 | |

| Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39175-64-9 | |

| Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.